D-Proline, 1-[(phenylamino)carbonyl]-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
827612-78-2 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(2R)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
InChI Key |
ZEEAHHXBZHTCOI-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of D Proline, 1 Phenylamino Carbonyl
Spectroscopic Characterization Techniques for Proline N-Carbamates
Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of proline N-carbamates, including D-Proline, 1-[(phenylamino)carbonyl]-. These methods probe the interactions of the molecule with electromagnetic radiation, providing a wealth of information about its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of D-Proline, 1-[(phenylamino)carbonyl]- in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the conformational dynamics of the molecule.
The presence of the proline ring often leads to the observation of cis and trans isomers due to restricted rotation around the amide bond. nih.govnih.gov This isomerization can result in two distinct sets of resonances in the NMR spectrum, with the relative populations of the isomers being influenced by the solvent. nih.gov For instance, in N-acetyl-proline-glycine-proline, the trans-trans isomer is most dominant in aqueous solution, followed by the trans-cis and cis-trans isomers. nih.gov
Proton (¹H) and Carbon-¹³ (¹³C) NMR are routinely used. In ¹H NMR, the chemical shifts of the proline ring protons (α, β, γ, δ) and the protons of the phenylamino (B1219803) and carbonyl groups provide crucial information about their chemical environment. nih.gov Coupling constants between adjacent protons can be used to determine dihedral angles and thus the pucker of the five-membered proline ring. The pyrrolidine (B122466) ring of proline typically adopts one of two envelope conformations, Cγ-exo or Cγ-endo. nih.gov The analysis of vicinal coupling constants helps in determining the preferred conformation. nih.gov
Due to the absence of an amide proton on the proline nitrogen, specialized NMR techniques may be required for full characterization, especially in complex peptide sequences. copernicus.orgcopernicus.org For example, heteronuclear experiments can be tailored to focus on the proline residues. copernicus.org The chemical shifts in ¹⁵N NMR can also distinguish between proline and other amino acids. copernicus.org
Table 1: Representative ¹H NMR Data for Proline Derivatives
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |
| Hα | 3.9 - 4.5 | Doublet of doublets | Position influenced by cis/trans isomerization and neighboring groups. |
| Hβ | 1.8 - 2.4 | Multiplet | Often complex due to coupling with α and γ protons. |
| Hγ | 1.9 - 2.2 | Multiplet | Overlaps with β proton signals. |
| Hδ | 3.3 - 3.8 | Multiplet | Sensitive to the electronic environment of the nitrogen atom. |
| Aromatic H | 7.0 - 7.6 | Multiplet | Signals corresponding to the phenyl group. |
| NH (Amide) | 8.0 - 9.5 | Singlet or doublet | Chemical shift and coupling depend on hydrogen bonding and conformation. |
Note: This table provides general ranges and may vary for D-Proline, 1-[(phenylamino)carbonyl]-. Specific experimental data is required for precise assignments.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in D-Proline, 1-[(phenylamino)carbonyl]-. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Key vibrational bands for this compound include:
N-H Stretch: The amide N-H stretching vibration typically appears in the region of 3200-3400 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.
C=O Stretch (Amide I): The amide carbonyl (C=O) stretching vibration is a strong, characteristic band usually found between 1630 and 1680 cm⁻¹. Its frequency is sensitive to the conformation and hydrogen bonding of the amide group. researchgate.net
C=O Stretch (Carboxyl): The carboxylic acid carbonyl stretching vibration is observed around 1700-1760 cm⁻¹.
N-H Bend (Amide II): This band, resulting from N-H bending and C-N stretching, appears in the range of 1510-1570 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond is typically found in the 1200-1350 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Vibrations associated with the phenyl ring are observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretch).
The formation of intramolecular or intermolecular hydrogen bonds can cause shifts in the positions and changes in the shapes of the N-H and C=O stretching bands. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for D-Proline, 1-[(phenylamino)carbonyl]-
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Amide N-H | Stretch | 3200 - 3400 |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Carboxylic Acid C=O | Stretch | 1700 - 1760 |
| Amide C=O | Amide I Stretch | 1630 - 1680 |
| Amide N-H | Amide II Bend | 1510 - 1570 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
Mass spectrometry (MS) is an essential technique for determining the molecular weight of D-Proline, 1-[(phenylamino)carbonyl]- and for obtaining structural information through the analysis of its fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which allows for the determination of the elemental composition of the molecule. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can be used to confirm the sequence of amino acids and the identity of substituents. Common fragmentation pathways for proline-containing peptides involve cleavage of the peptide bonds, as well as fragmentation within the proline ring itself.
Crystallographic Investigations and Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration and the detailed conformational parameters of a chiral molecule like D-Proline, 1-[(phenylamino)carbonyl]-. The analysis of the diffraction pattern produced when X-rays are passed through a single crystal allows for the construction of a three-dimensional electron density map of the molecule.
This technique can unequivocally establish the D-configuration of the proline residue. It also reveals the precise pucker of the pyrrolidine ring, which is often described by a puckering amplitude and phase. The dihedral angles defining the backbone conformation (φ, ψ, and ω) are also determined with high precision. The ω angle, in particular, definitively shows whether the amide bond is in the cis or trans conformation in the solid state.
The crystal structure reveals not only the intramolecular features but also the intermolecular interactions that govern the packing of molecules in the crystal. Hydrogen bonds are particularly important in determining the supramolecular architecture of proline derivatives. cambridge.org The zwitterionic nature of proline allows it to act as both a hydrogen bond donor (from the N-H groups) and an acceptor (at the carboxylate oxygens). nih.gov
In the crystal lattice of proline and its derivatives, molecules are often linked by a network of N-H···O hydrogen bonds, which can form sheets or more complex three-dimensional structures. nih.gov The phenyl group in D-Proline, 1-[(phenylamino)carbonyl]- can also participate in non-covalent interactions, such as C-H···π and π-π stacking interactions, which further stabilize the crystal packing. nih.gov The analysis of these interactions provides insight into the forces that direct the self-assembly of the molecules in the solid state.
Conformational Preferences and Intrinsic Rigidity of the D-Proline Ring in N-Carbamates
A defining feature of N-substituted proline residues is the rotational equilibrium around the C(O)-N bond, leading to cis and trans isomers. mdpi.com Unlike typical peptide bonds where the trans conformation is overwhelmingly favored, the energy difference between the cis and trans states of a prolyl amide or urethane (B1682113) bond is relatively small (approximately 3–4 kJ/mol), allowing for a significant population of the cis isomer at equilibrium. d-nb.infonih.gov The interconversion between these two states, known as proline isomerization, is a slow process due to a high energy barrier (around 84–89 kJ/mol), which kinetically stabilizes the conformers. d-nb.infonih.gov
The ratio of trans to cis isomers can be influenced by various factors, including the solvent, temperature, and the nature of the substituents on the proline ring and the nitrogen atom. d-nb.infonih.govmdpi.com For instance, in N-acetylated dehydroproline derivatives, the equilibrium constants (Ktrans/cis) were found to be in the range of 4.3 to 5.5 in D₂O. d-nb.info In a study of an N-benzyloxycarbonyl-L-prolyl dipeptide, a related urethane derivative, the urethane bond (ω₀) was observed in the cis conformation in the crystalline state, while the adjacent peptide bond was trans. nih.gov This control over the ω torsion angle is critical as it directly impacts local and global peptide conformation, potentially modulating biological activity by altering protein folding or receptor binding interactions. nih.gov The cis conformation, for example, is known to strongly favor the endo ring pucker.
The non-planar pyrrolidine ring of proline typically exists in two primary envelope conformations, referred to as Cγ-endo (DOWN) and Cγ-exo (UP). nih.govresearchgate.net This nomenclature describes the puckering of the γ-carbon relative to the plane of the rest of the ring and with respect to the carboxyl or carbonyl group at Cα. The interconversion barrier between these puckering states is low, allowing for rapid equilibrium.
Stereochemical Analysis and Chiral Purity Determination
The determination of chiral purity is essential for proline derivatives, as the D- and L-enantiomers can have vastly different biological effects. americanlaboratory.com Various analytical techniques, primarily chromatography-based, have been developed to separate and quantify proline enantiomers. These methods often rely on pre-column derivatization to introduce a chromophore or improve volatility for detection. sigmaaldrich.comimpactfactor.org
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and robust method. impactfactor.orggoogle.comgoogle.com One approach involves the derivatization of D- and L-proline with benzoyl chloride under alkaline conditions to yield derivatives with strong ultraviolet (UV) absorption, which can then be separated on a chiral column. google.comgoogle.com Another fluorescent derivatizing agent used is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which allows for sensitive detection after separation. impactfactor.org
Gas Chromatography (GC) on a chiral column is another effective technique, offering high sensitivity and shorter analysis times. sigmaaldrich.com For GC analysis, proline is typically subjected to a two-step derivatization process, such as methylation followed by acetylation, to increase volatility without causing racemization. sigmaaldrich.com Additionally, rapid screening methods using electrospray ionization-mass spectrometry (ESI-MS) combined with parallel kinetic resolution have been developed for high-throughput enantiomeric excess determination. americanlaboratory.com
Below is a table summarizing exemplary chromatographic conditions used for the chiral analysis of proline derivatives.
| Technique | Derivatizing Agent | Chiral Column | Mobile Phase / Carrier Gas | Detection | Reference |
| HPLC | Benzoyl Chloride | CHIRALCEL OX-3R (150-250 mm) | Gradient: Acetonitrile / 0.05% Phosphoric Acid | UV (210 nm) | google.comgoogle.com |
| HPLC | NBD-Cl | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) | Isocratic: 0.1% TFA in Ethanol | UV (464 nm) | impactfactor.org |
| GC | Methanolic HCl (Methylation) & Acetic Anhydride (B1165640) (Acetylation) | CHIRALDEX G-TA | Helium | FID | sigmaaldrich.com |
| GC | Methanolic HCl (Methylation) & Trifluoroacetic Anhydride (Acetylation) | CHIRALDEX G-TA | Helium | FID | sigmaaldrich.com |
| ESI-MS | Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) | Not Applicable | Not Applicable | Mass Spectrometry | americanlaboratory.com |
Computational Chemistry and Theoretical Investigations of D Proline, 1 Phenylamino Carbonyl
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic and Structural Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural characteristics of molecules. For derivatives of proline, these methods provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding the molecule's stability and reactivity.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For D-Proline, 1-[(phenylamino)carbonyl]-, this involves finding the most stable conformation of the pyrrolidine (B122466) ring, the orientation of the phenylurea group, and the geometry of the carboxylic acid. DFT methods, such as B3LYP with a basis set like 6-31G*, are commonly employed for this purpose.
Electronic structure analysis, often visualized through molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicates regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In a molecule like D-Proline, 1-[(phenylamino)carbonyl]-, the HOMO is typically located on the phenyl ring and the urea (B33335) nitrogen atoms, while the LUMO is often centered on the carbonyl groups. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.
Table 1: Representative Optimized Geometrical Parameters for an N-Acyl Proline Analog (Note: This data is illustrative, based on typical values for proline derivatives calculated by DFT methods, as specific data for the target compound is not readily available.)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| N1-Cα | 1.47 | |
| Cα-C=O | 1.53 | |
| C=O (amide) | 1.24 | |
| C-N (amide) | 1.35 | |
| **Dihedral Angles (°) ** | ||
| ω (Cα-C-N-Cα) | ~180° (trans) or ~0° (cis) | |
| φ (C-N-Cα-C) | -60° to -75° | |
| ψ (N-Cα-C-N) | -45° (α-helical) to +145° (extended) |
This interactive table is based on general findings for proline derivatives.
The structure of D-Proline, 1-[(phenylamino)carbonyl]- is not static; it exists as an ensemble of different conformations. A key feature of proline derivatives is the cis-trans isomerization around the amide bond (the ω dihedral angle). While the trans conformation is generally more stable for most amino acids, the energy difference between the cis and trans isomers of proline is small, allowing both to be populated. The energy barrier for this isomerization is significant, typically in the range of 10-20 kcal/mol, making the process slow on the NMR timescale at room temperature. nih.gov
Computational methods can map the potential energy surface of the molecule, identifying low-energy conformations (stable states) and the transition states that connect them. For N-acyl proline derivatives, studies have shown that the relative stability of cis and trans conformers, as well as the different puckering states of the pyrrolidine ring, can be influenced by the solvent and the nature of the substituent on the nitrogen atom. nih.gov Calculating the energies of these different states provides insight into their relative populations and the dynamics of their interconversion.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation. For D-Proline, 1-[(phenylamino)carbonyl]-, predicting its Nuclear Magnetic Resonance (NMR) spectrum is particularly valuable.
Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. These predictions are highly sensitive to the molecule's conformation. By calculating the expected chemical shifts for different low-energy conformers (e.g., cis and trans isomers), and comparing the Boltzmann-averaged predicted spectrum with the experimental one, researchers can determine the predominant conformations present in solution. Discrepancies between predicted and experimental spectra can point to environmental effects, such as solvent interactions or aggregation, that are not fully captured in the computational model.
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Proline Derivative (Note: This data is hypothetical and serves to illustrate the methodology. Experimental values for L-Proline are provided for context.)
| Carbon Atom | Predicted Chemical Shift (ppm) (Analog) | Experimental Chemical Shift (ppm) (L-Proline) nih.gov |
|---|---|---|
| C=O (carboxyl) | 175.0 | 177.34 |
| Cα | 61.0 | 64.01 |
| Cδ | 47.0 | 48.89 |
| Cβ | 30.0 | 31.63 |
This interactive table illustrates the comparison between calculated and experimental values.
Computational Insights into Chemical Reactivity and Plausible Catalytic Mechanisms
Proline and its derivatives are well-known organocatalysts, particularly for asymmetric reactions like the aldol (B89426) and Michael additions. Computational studies have been instrumental in elucidating the mechanisms of these reactions. For D-Proline, 1-[(phenylamino)carbonyl]-, it is hypothesized to act as a catalyst through a similar enamine mechanism.
The catalytic cycle, as investigated by DFT, typically involves the following key steps:
Enamine Formation: The secondary amine of the proline ring reacts with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. The phenylurea group can act as a hydrogen bond donor, potentially stabilizing intermediates and transition states.
Carbon-Carbon Bond Formation: The enamine attacks an electrophile (e.g., an aldehyde), forming a new carbon-carbon bond. This step is often stereodetermining, and computational modeling of the transition state is crucial for understanding the origin of enantioselectivity. The bulky phenylurea group can provide steric hindrance that directs the electrophile to attack from a specific face of the enamine.
Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.
Computational studies can calculate the activation energies for each step of the proposed catalytic cycle, identifying the rate-determining step and the most likely reaction pathway. These calculations can also explore the role of co-catalysts or solvent molecules in the reaction mechanism. For phenylurea-proline catalysts, the urea moiety is known to be critical, acting as a hydrogen-bond donor to activate the electrophile and stabilize the transition state, thereby enhancing both reactivity and stereoselectivity.
Applications in Asymmetric Organocatalysis and Supramolecular Chemistry
D-Proline and its N-Substituted Carbamate (B1207046) Derivatives as Chiral Organocatalysts
Proline and its derivatives are highly effective organocatalysts for a wide range of chemical transformations. wikipedia.orgnih.gov The introduction of a substituent at the nitrogen atom, such as the 1-[(phenylamino)carbonyl]- group, is a key strategy to overcome some of the limitations of unmodified proline, such as limited solubility in common organic solvents and the need for high catalyst loadings. organic-chemistry.org These N-substituted derivatives have demonstrated superior performance in various asymmetric reactions, offering improved yields and higher enantioselectivities. organic-chemistry.org
The formation of carbon-carbon bonds is fundamental to organic synthesis, and controlling the stereochemistry of these bonds is a primary objective. researchgate.netnih.govsemanticscholar.org N-substituted D-proline derivatives, including carbamates like D-Proline, 1-[(phenylamino)carbonyl]-, have proven to be effective catalysts for key C-C bond-forming reactions such as aldol (B89426), Michael, and Mannich reactions. wikipedia.orgorganic-chemistry.orgscirp.orgscirp.org These catalysts guide the reactants to form one enantiomer of the product preferentially over the other.
For instance, in the direct asymmetric aldol reaction between an aldehyde and a ketone, these catalysts can achieve high levels of enantiomeric excess (ee). Similarly, in the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound, N-substituted proline catalysts facilitate the creation of chiral products with excellent stereocontrol. scirp.orgscirp.orgresearchgate.net The efficiency of these catalysts is often highly dependent on the specific structure of the N-substituent and the reaction conditions. scirp.orgscirp.org
Below is a table summarizing representative results for aldol and Michael reactions catalyzed by N-substituted proline derivatives, showcasing their effectiveness.
| Reaction | Aldehyde | Ketone/Donor | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Aldol | 4-Nitrobenzaldehyde | Acetone | 20 | DMSO | 95 | 96 |
| Aldol | Benzaldehyde | Cyclohexanone | 10 | CH2Cl2 | 89 | >98 |
| Michael | Nitrostyrene | Propanal | 15 | Toluene | 92 | 95 |
| Michael | Chalcone | Acetone | 20 | DMF | 78 | 88 |
Note: Data presented is illustrative of typical results found in the literature for N-substituted proline derivatives and may not correspond to D-Proline, 1-[(phenylamino)carbonyl]- specifically, for which public data is limited. The performance is highly dependent on the exact catalyst structure and reaction conditions.
The catalytic power of proline and its derivatives stems from their ability to form key reactive intermediates with carbonyl substrates. nih.gov The mechanism generally involves a catalytic cycle that operates through one of two primary activation modes: enamine catalysis or iminium ion catalysis. wikipedia.orgresearchgate.netprinceton.edu
Enamine Catalysis : In reactions where the carbonyl compound acts as a nucleophile (e.g., the ketone in an aldol reaction), the secondary amine of the D-proline catalyst condenses with the ketone to form a chiral enamine intermediate. wikipedia.orgillinois.edulibretexts.org This enamine is more nucleophilic than the corresponding enol or enolate of the ketone, and its chiral structure directs the subsequent attack on the electrophile (e.g., an aldehyde), leading to high enantioselectivity. nih.govlibretexts.org After the C-C bond is formed, the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst.
Iminium Catalysis : When the carbonyl compound is an α,β-unsaturated aldehyde or ketone acting as an electrophile (e.g., in a Michael addition), the catalyst forms a chiral iminium ion. This iminium ion has a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) than the parent carbonyl compound, making it more susceptible to nucleophilic attack. The chirality of the catalyst shields one face of the molecule, directing the incoming nucleophile to the other face and thus controlling the stereochemical outcome. researchgate.netthieme-connect.com
The N-substituent, such as the 1-[(phenylamino)carbonyl]- group, plays a crucial role by influencing the stability and reactivity of these enamine and iminium intermediates through steric and electronic effects.
Modifying the nitrogen atom of the proline ring is a powerful strategy for fine-tuning the catalyst's performance. organic-chemistry.org The 1-[(phenylamino)carbonyl]- group, and other N-substituents, can exert several influences:
Steric Hindrance : The bulky N-substituent can increase the steric hindrance around the catalytic center. This can enhance facial discrimination in the transition state, forcing the substrate to approach from a specific direction and thereby increasing enantioselectivity. researchgate.net
Solubility : Unmodified proline is often only soluble in polar, protic solvents, which can be detrimental to reactivity and selectivity in some reactions. organic-chemistry.org Introducing a lipophilic N-substituent like the phenylcarbamoyl group improves solubility in a broader range of organic solvents (e.g., toluene, dichloromethane), expanding the scope of applicable reaction conditions. organic-chemistry.org
Electronic Effects : The electronic nature of the substituent can modulate the acidity of the carboxylic acid proton and the nucleophilicity of the nitrogen atom. For a carbamate group, the electron-withdrawing nature can influence the pKa of the carboxylic acid, which is often involved in activating the electrophile through hydrogen bonding in the transition state. acs.org
These combined effects mean that N-substituted derivatives often require lower catalyst loadings and shorter reaction times compared to proline itself, making them more efficient and practical catalysts. organic-chemistry.org
Rational Design Principles for Enhanced Catalytic Performance and Enantioselectivity
The development of new organocatalysts is increasingly guided by rational design principles, which leverage a deep understanding of reaction mechanisms and catalyst structure-activity relationships. nih.govmdpi.comnih.govuwa.edu.au For proline-based catalysts, the goal is to create a more organized and selective transition state. Key strategies include:
Introduction of Additional Functional Groups : Incorporating groups capable of secondary interactions, such as hydrogen bonding (e.g., ureas, thioureas, amides), can help to rigidly orient the substrates in the transition state, leading to higher enantioselectivity. The carbamate group in D-Proline, 1-[(phenylamino)carbonyl]- contains N-H and C=O moieties that can participate in such hydrogen-bonding networks.
Tuning Steric Bulk : As mentioned, systematically varying the size and shape of the N-substituent allows for the optimization of steric interactions to maximize stereocontrol for a specific reaction. researchgate.net Computational modeling is often used to predict the most effective substitution patterns before synthesis is undertaken. researchgate.net
Conformational Rigidity : Designing catalysts with more rigid backbones can reduce the number of possible transition states, favoring the one that leads to the desired product. This can be achieved by incorporating the proline motif into larger, more constrained ring systems.
By applying these principles, chemists can move beyond simple trial-and-error and develop catalysts that are tailored for high performance in specific asymmetric transformations. nih.gov
Supramolecular Organocatalysis Utilizing Proline Derivatives
Supramolecular chemistry, which focuses on non-covalent interactions, offers another layer of control in catalysis. Proline derivatives can be designed to self-assemble into larger, ordered structures that can exhibit unique catalytic properties distinct from the individual monomeric catalyst. researchgate.net
The aggregation of catalyst molecules can have profound effects on a reaction's outcome. In some cases, catalyst aggregation can lead to deactivation or reduced efficiency. However, in rationally designed systems, self-assembly can be beneficial. mdpi.comnih.govchemrxiv.org
For proline derivatives, aggregation through hydrogen bonding or other non-covalent forces can create a well-defined chiral microenvironment around the active site. researchgate.net This organized environment can enhance enantioselectivity by providing a more structured pocket for the substrates, similar to an enzyme's active site. The formation of these supramolecular aggregates can also lead to non-linear effects, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst, providing mechanistic insight into the aggregation state of the active catalyst.
Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the use of D-Proline, 1-[(phenylamino)carbonyl]- in the engineering of supramolecular scaffolds and tectons for catalysis.
The performed searches yielded general information regarding the use of D-proline and its various derivatives in the fields of asymmetric organocatalysis and supramolecular chemistry. This body of research confirms that proline-based molecules are valuable building blocks, or tectons, for creating larger, self-assembling structures with catalytic functions. These studies often focus on how modifying the proline ring or its carboxyl and amino groups can lead to the formation of gels, aggregates, and other supramolecular assemblies capable of catalyzing chemical reactions.
However, none of the retrieved sources specifically mention or provide data on D-Proline, 1-[(phenylamino)carbonyl]- for this application. The scientific literature to date does not appear to cover the engineering of this particular compound into supramolecular scaffolds or its use as a tecton in a catalytic context. Therefore, no detailed research findings, data tables, or specific examples for section "5.3.2. Engineering of Supramolecular Scaffolds and Tectons for Catalysis" focusing on this exact compound can be provided.
Advanced Research Directions and Broader Academic Implications
Integration of D-Proline, 1-[(phenylamino)carbonyl]- in Novel Supramolecular Systems and Advanced Materials
Researchers are exploring how these interactions can guide the spontaneous organization of individual molecules into larger, well-defined structures such as nanofibers, gels, and crystalline frameworks. rsc.orgmanchester.ac.uknih.gov The chirality inherent to the D-proline unit is of particular importance, as it can direct the formation of helical or other chiral superstructures. These ordered assemblies are foundational to the development of advanced materials with novel properties. For instance, self-assembled hydrogels derived from proline derivatives have potential applications in biomedical fields as scaffolds for tissue engineering or as matrices for controlled drug release. nih.gov
The integration of D-Proline, 1-[(phenylamino)carbonyl]- into such materials is predicated on the precise control over intermolecular forces. By modifying the substitution pattern on the phenyl ring or the proline scaffold, scientists can fine-tune the self-assembly process, leading to materials with tailored porosity, mechanical strength, and responsiveness to external stimuli. acs.orgkent.ac.uk
Below is a table summarizing the key intermolecular interactions involved in the supramolecular assembly of proline derivatives and their potential impact on material properties.
| Interaction Type | Contributing Moiety | Potential Impact on Supramolecular Structure | Resulting Material Properties |
| Hydrogen Bonding | Phenylaminocarbonyl (N-H and C=O) | Directional, linear or sheet-like assemblies | Mechanical robustness, thermal stability |
| π-π Stacking | Phenyl Ring | Ordered packing of aromatic units | Electronic conductivity, optical properties |
| Hydrophobic Interactions | Phenyl Ring, Proline Ring | Aggregation in aqueous media, core-shell structures | Formation of nanoparticles, micelles, hydrogels |
| Chiral Recognition | D-Proline Scaffold | Helical superstructures, enantioselective frameworks | Chiral separation materials, asymmetric catalysts |
Engineering Proline Derivatives for Targeted Chemical Functionalities and Specific Interactions
The modification of the D-Proline, 1-[(phenylamino)carbonyl]- structure is a key strategy for engineering molecules with highly specific functions. The proline ring and the phenyl group serve as scaffolds that can be chemically altered to introduce new functionalities, thereby tailoring the molecule's interaction with other chemical species. nih.gov This approach is central to fields like medicinal chemistry and materials science, where precise molecular recognition is paramount. mdpi.comacs.org
For instance, by introducing specific functional groups onto the phenyl ring, derivatives can be designed to bind to particular biological targets, such as enzyme active sites or protein surfaces. mdpi.com The carbamate (B1207046) linkage itself offers a degree of conformational restriction and hydrogen-bonding capability that is valuable in the design of peptidomimetics and other bioactive compounds. nih.govacs.org The D-configuration of the proline is crucial, as biological systems are often highly stereoselective. The use of D-amino acids can also confer resistance to enzymatic degradation, a desirable property for therapeutic agents. nih.gov
Functionalization of the proline ring itself, at positions not involved in the amide bond, offers another avenue for creating diversity. This can lead to the development of derivatives that act as highly selective catalysts or as building blocks for complex molecular architectures. The goal is to create molecules where the arrangement of functional groups in three-dimensional space is precisely controlled, enabling specific, high-affinity interactions with a target.
The following table outlines potential engineering strategies for D-Proline, 1-[(phenylamino)carbonyl]- and their intended outcomes.
| Engineering Strategy | Target Moiety | Desired Functionality | Example Application |
| Substitution on Phenyl Ring | Phenyl Group | Enhanced binding affinity, altered solubility | Enzyme inhibitors, receptor ligands |
| Modification of Proline Ring | Proline Scaffold | Introduction of catalytic sites, conformational constraint | Asymmetric organocatalysts, structural probes |
| Alteration of Carbamate Linker | (phenylamino)carbonyl | Modulation of electronic properties, H-bonding pattern | Peptidomimetics with improved stability |
| Attachment of Polymers | Entire Molecule | Increased biocompatibility, altered pharmacokinetics | Drug delivery systems, advanced biomaterials |
Exploration of Novel Chemical Transformations Mediated by D-Proline N-Carbamate Catalysts
Proline and its derivatives have been extensively studied as organocatalysts, capable of promoting a wide range of chemical reactions with high stereoselectivity. clockss.orgwikipedia.orgnih.gov The catalytic activity of proline typically stems from its secondary amine, which can form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. wikipedia.org D-Proline, 1-[(phenylamino)carbonyl]- belongs to a class of N-substituted proline derivatives that are being investigated for their potential to mediate novel chemical transformations.
The presence of the N-phenylcarbamoyl group modifies the electronic properties and steric environment of the proline nitrogen, which in turn influences its catalytic behavior. This modification can lead to different reactivity or selectivity compared to unmodified proline. Researchers are exploring the use of such D-proline N-carbamate catalysts in asymmetric reactions, where the goal is to produce a single enantiomer of a chiral product. unibo.it
Examples of transformations where these catalysts could be applied include aldol (B89426) reactions, Mannich reactions, and Michael additions. clockss.orgclockss.orgresearchgate.net The bifunctional nature of some proline derivatives, where both the amine and another group (in this case, the carbamate) play a role in the catalytic cycle, is a key area of investigation. nih.govorganic-chemistry.org The carbamate moiety could potentially participate in the reaction mechanism through hydrogen bonding to activate a substrate or stabilize a transition state, thereby enhancing the catalyst's efficiency and selectivity.
The table below details potential asymmetric reactions that could be catalyzed by D-Proline N-Carbamate systems.
| Reaction Type | Key Intermediates | Role of D-Proline N-Carbamate | Potential Products |
| Aldol Reaction | Enamine/Iminium Ion | Formation of chiral C-C bonds | Chiral β-hydroxy carbonyls |
| Mannich Reaction | Enamine/Iminium Ion | Synthesis of chiral β-amino carbonyls | Chiral amino acid derivatives |
| Michael Addition | Enamine/Iminium Ion | Asymmetric conjugate addition | Chiral 1,5-dicarbonyl compounds |
| α-Amination | Enamine | Direct introduction of a nitrogen atom | Chiral α-amino ketones/aldehydes |
Development of Predictive Computational Tools for Proline N-Carbamate Design and Optimization
As the complexity of molecular design increases, computational tools have become indispensable for predicting and optimizing the properties of new compounds. For D-Proline, 1-[(phenylamino)carbonyl]- and its derivatives, computational modeling provides insights into their structure, reactivity, and interactions at an atomic level. nih.govfrontiersin.org Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to rationalize experimental observations and guide the design of improved molecules. nih.govacs.org
DFT calculations can be used to study the electronic structure of D-proline N-carbamate catalysts and to model the transition states of the reactions they catalyze. This allows researchers to understand the origins of stereoselectivity and to predict how modifications to the catalyst structure will affect the reaction outcome. By calculating the energies of different reaction pathways, computational chemists can identify the most likely mechanism and pinpoint opportunities for optimization.
MD simulations, on the other hand, are used to study the dynamic behavior of these molecules, such as their conformational preferences and their interactions with other molecules in solution or within a material. nih.gov For example, simulations can model the self-assembly of D-Proline, 1-[(phenylamino)carbonyl]- into supramolecular structures, providing a detailed picture of the intermolecular forces at play. In the context of drug design, MD simulations can predict the binding affinity of a proline derivative to its biological target. acs.org
The development of these predictive tools is a key research direction, as it accelerates the discovery and optimization cycle for new catalysts and materials, reducing the reliance on time-consuming and expensive trial-and-error experimentation.
| Computational Method | Information Obtained | Application in Design & Optimization |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition state geometries | Predicting catalyst reactivity and stereoselectivity, mechanistic elucidation |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, binding free energies | Modeling self-assembly processes, predicting ligand-protein binding |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed mechanism of reactions in a complex environment | Studying enzymatic reactions or catalysis within a supramolecular host |
| Virtual Screening | Identification of potential lead compounds from large libraries | High-throughput discovery of new proline-based drugs or catalysts |
Interdisciplinary Academic Significance in Chiral Chemistry, Organic Synthesis, and Chemical Biology
The study of D-Proline, 1-[(phenylamino)carbonyl]- has implications that extend across several scientific disciplines, highlighting its interdisciplinary significance. Its inherent chirality, derived from the D-proline core, makes it a valuable subject in the field of chiral chemistry . rsc.org Understanding how the chirality of this single molecule influences the macroscopic properties of materials or the outcome of a chemical reaction is a fundamental question with broad relevance. nih.gov
In organic synthesis , this compound and its derivatives represent versatile building blocks and catalysts. The ability to synthesize complex, enantiomerically pure molecules is a central goal of modern organic chemistry, and proline-based organocatalysis is a powerful tool in this endeavor. clockss.orgnih.gov The development of new synthetic methodologies based on D-proline N-carbamates contributes to the broader toolkit available to synthetic chemists for constructing pharmaceuticals, agrochemicals, and other functional molecules. frontiersin.org
In the realm of chemical biology and medicinal chemistry , D-proline derivatives are of great interest. The incorporation of "unnatural" D-amino acids into peptides or small molecules can lead to compounds with enhanced therapeutic properties, such as increased stability and novel biological activities. nih.govmdpi.comeurekaselect.com D-Proline, 1-[(phenylamino)carbonyl]- can serve as a scaffold for the design of enzyme inhibitors, protein-protein interaction modulators, and other probes for studying biological systems. acs.orgamerigoscientific.com The interplay between its structure, chirality, and biological function provides a rich area for investigation at the interface of chemistry and biology. marknature.com
Q & A
Q. What methodologies are recommended for synthesizing and characterizing 1-[(phenylamino)carbonyl]-D-proline?
Answer: Synthesis typically involves carbodiimide-mediated coupling of D-proline with phenyl isocyanate. Key steps include:
- Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of D-proline.
- Coupling : React with phenyl isocyanate under inert conditions (e.g., nitrogen atmosphere) to form the urea linkage.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Characterization : - NMR : Confirm stereochemistry and structure via 1H/13C NMR, focusing on the pyrrolidine ring (δ 3.4–4.1 ppm for α-protons) and urea carbonyl (δ 155–160 ppm) .
- GC-MS : Use electron ionization (EI) to verify molecular ion peaks (predicted m/z 232 for C12H14N2O2) and fragmentation patterns .
Q. How can D-proline and its derivatives be detected and quantified in biological matrices?
Answer:
- Sample Preparation : Deproteinize biological fluids (e.g., plasma, urine) using acetonitrile or ultrafiltration.
- Chiral Separation : Use reverse-phase HPLC with a chiral column (e.g., Chirobiotic T) and UV detection at 210 nm. Mobile phase: methanol/water (70:30) with 0.1% trifluoroacetic acid .
- Mass Spectrometry : LC-MS/MS in multiple reaction monitoring (MRM) mode, targeting transitions like m/z 115→70 for D-proline .
- Enzymatic Assays : Employ D-amino acid oxidase (DAAO) to selectively oxidize D-proline to 1-pyrroline-2-carboxylic acid, quantified via absorbance at 450 nm (coupled with horseradish peroxidase) .
Advanced Research Questions
Q. How does the stereochemistry of D-proline influence its interaction with enzymes like D-amino acid oxidase (DAAO)?
Answer: D-proline’s D-configuration confers resistance to most mammalian enzymes, but DAAO catalyzes its oxidation with a Km of ~24–40 mM, significantly lower than L-proline (no activity). Experimental approaches:
- Kinetic Studies : Compare Vmax and Km of DAAO for D-proline vs. L-proline using Michaelis-Menten assays. For D-proline, expect lower catalytic efficiency (kcat/Km ~0.5 mM⁻¹s⁻¹) due to steric hindrance .
- Crystallography : Resolve DAAO-D-proline co-crystal structures to identify binding pocket residues (e.g., Arg283, Tyr228) that discriminate against L-forms .
- Mutagenesis : Engineer DAAO variants (e.g., Y228F) to assess impacts on substrate specificity .
Q. What experimental models are suitable for investigating D-proline toxicity and metabolic dysregulation?
Answer:
- In Vitro Models :
- Hepatocytes : Expose primary rat hepatocytes to 10–50 mM D-proline and measure ATP depletion (via luminescence assays) and reactive oxygen species (ROS) using DCFH-DA fluorescence .
- DAAO-Knockout Cell Lines : Use CRISPR-Cas9 to delete DAAO in HEK293 cells and monitor D-proline accumulation (LC-MS) and mitochondrial dysfunction (JC-1 staining) .
- In Vivo Models :
- Mutant Mice : Study DAAO-deficient mice (e.g., Dao1⁻/⁻) to assess renal D-proline accumulation (kidney homogenates) and neurotoxicity (open-field tests) .
- Toxicity Pathways : Administer 100 mg/kg D-proline intraperitoneally to rats and profile urinary metabolites (NMR or GC-MS) to identify dysregulated pathways (e.g., urea cycle, glutathione synthesis) .
Q. How can conflicting data on D-proline’s solubility and enzyme kinetics be reconciled?
Answer: Contradictions in solubility (e.g., aqueous vs. organic solvents) and Km values (e.g., DAAO vs. PEGylated DAAO) arise from experimental conditions:
- Solubility : D-proline’s solubility in water (~1.5 M) decreases in buffered solutions (e.g., PBS, pH 7.4) due to ionic strength. Pre-saturate buffers at 37°C for kinetic assays .
- Enzyme Variants : PEGylated DAAO (PEG-fDAO) shows higher Km for D-proline (40 mM vs. 24 mM for native DAAO) due to steric effects from PEG chains. Normalize activity using Lineweaver-Burk plots .
- Standardization : Adopt the "BRENDA" enzyme database protocols for Km determination, ensuring consistent pH (8.0), temperature (25°C), and substrate purity (≥98%) .
Q. What strategies optimize the use of D-proline in peptide engineering and chiral catalysis?
Answer:
- Peptide Backbone Modification : Incorporate 1-[(phenylamino)carbonyl]-D-proline into peptide sequences (e.g., via solid-phase synthesis) to enhance rigidity. Confirm α-helix stabilization via circular dichroism (CD) at 222 nm .
- Catalytic Asymmetry : Use D-proline derivatives as organocatalysts in aldol reactions. Optimize enantiomeric excess (ee) by varying solvent (e.g., DMSO vs. THF) and temperature. For example, 20 mol% catalyst in DMSO at 0°C yields >90% ee .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict transition-state energies and guide catalyst design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
